![molecular formula C13H18Cl2N2O B5887521 2,4-dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5887521.png)
2,4-dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol, commonly known as DEET, is a widely used insect repellent. It was first developed by the U.S. Army in 1946 and has since become a popular ingredient in many commercial insect repellent products. DEET is effective against a wide range of insects, including mosquitoes, ticks, and fleas. In
作用机制
The exact mechanism of action of DEET is not fully understood. It is believed that DEET interferes with the insect's ability to detect human odors, making it less attractive to the insect. DEET may also interfere with the insect's ability to locate its host by disrupting its olfactory system.
Biochemical and Physiological Effects:
DEET has been shown to have a low toxicity profile in humans. However, it can cause skin irritation and allergic reactions in some individuals. DEET has been shown to be metabolized in the liver and excreted in the urine. Studies have also shown that DEET can penetrate the skin and be absorbed into the bloodstream.
实验室实验的优点和局限性
DEET is a widely used insect repellent and has been extensively studied for its effectiveness against a wide range of insects. However, there are some limitations to using DEET in laboratory experiments. DEET can be toxic to some insects, making it difficult to study their behavior and physiology. Additionally, DEET can interfere with the results of some experiments, making it difficult to draw conclusions about the effects of other compounds on insects.
未来方向
There are several future directions for research on DEET. One area of research is the development of new insect repellents that are more effective and less toxic than DEET. Another area of research is the study of the ecological effects of DEET on insect populations and ecosystems. Additionally, further research is needed to fully understand the mechanism of action of DEET and its effects on human health.
合成方法
DEET is synthesized by reacting 3-methylbenzoyl chloride with 4-ethyl-1-piperazinecarboxamide in the presence of a base such as sodium hydroxide. The reaction produces DEET as the main product, along with some impurities. The impurities can be removed by recrystallization or chromatography.
科学研究应用
DEET has been extensively studied for its insect-repelling properties. It is commonly used in field studies to assess the effectiveness of insect repellents against mosquitoes and other insects. DEET has also been used in laboratory experiments to study the behavior and physiology of insects.
属性
IUPAC Name |
2,4-dichloro-6-[(4-ethylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O/c1-2-16-3-5-17(6-4-16)9-10-7-11(14)8-12(15)13(10)18/h7-8,18H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHSBGOGUFBBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

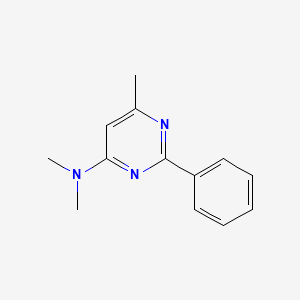

![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5887464.png)

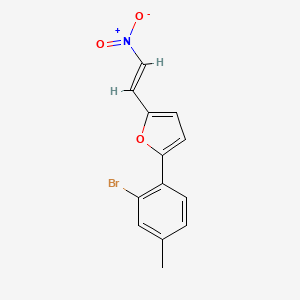
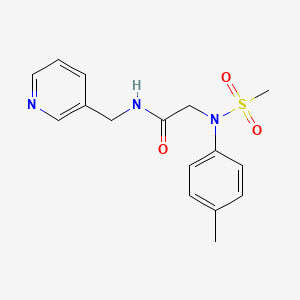
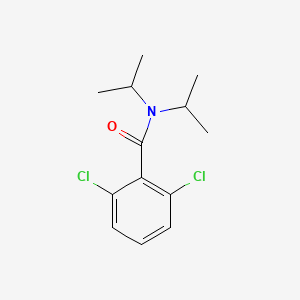
![1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5887496.png)
![2,2-dichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5887504.png)
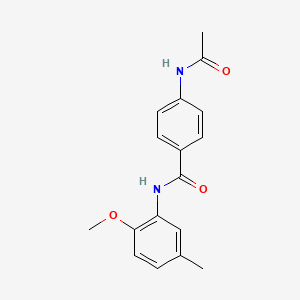
![ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5887510.png)
![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5887526.png)
![4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5887537.png)
